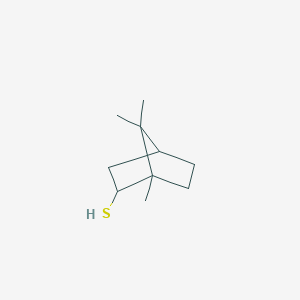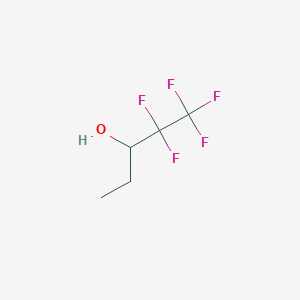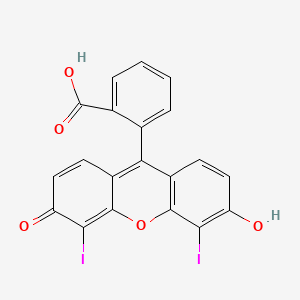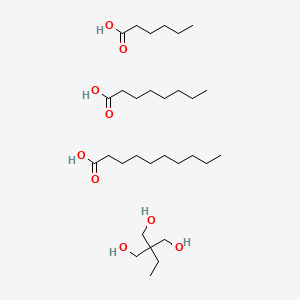
Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid: is a chemical compound with the molecular formula C30H62O9 and a molecular weight of 566.80788 . This compound is a mixture of esters derived from decanoic acid, hexanoic acid, octanoic acid, and trimethylolpropane. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of decanoic acid, mixed esters with hexanoic acid, octanoic acid and trimethylolpropane involves esterification reactions. The process typically includes the reaction of decanoic acid, hexanoic acid, and octanoic acid with trimethylolpropane in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired esters .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The raw materials, including decanoic acid, hexanoic acid, octanoic acid, and trimethylolpropane, are mixed in the appropriate ratios and subjected to esterification. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid undergoes various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Reduction: The esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The esters can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed:
Hydrolysis: Yields decanoic acid, hexanoic acid, octanoic acid, and trimethylolpropane.
Reduction: Produces the corresponding alcohols.
Transesterification: Forms new esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid is used as a solvent and reagent in organic synthesis .
Biology: In biological research, this compound is used to study lipid metabolism and its effects on cellular processes .
Industry: Industrially, it is used as a plasticizer, lubricant, and additive in various formulations, including cosmetics, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of decanoic acid, mixed esters with hexanoic acid, octanoic acid and trimethylolpropane involves its interaction with lipid membranes and enzymes. The esters can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, they can modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases . The compound’s effects on cellular pathways, including the Akt-mTOR axis, have been studied in the context of lipid metabolism and insulin signaling .
Vergleich Mit ähnlichen Verbindungen
Trimethylolpropane tricaprylate/tricaprate: Similar in structure but with different fatty acid components.
Glycerol triacetate: Another ester used as a plasticizer and solvent.
Pentaerythritol tetrastearate: Used as a lubricant and plasticizer.
Uniqueness: Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid is unique due to its specific combination of fatty acids and trimethylolpropane, which imparts distinct physicochemical properties. This combination allows for versatile applications in various fields, from industrial formulations to biological research .
Eigenschaften
CAS-Nummer |
68130-52-9 |
|---|---|
Molekularformel |
C30H62O9 |
Molekulargewicht |
566.8 g/mol |
IUPAC-Name |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3.C6H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9;1-2-3-4-5-6(7)8/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3;2-5H2,1H3,(H,7,8) |
InChI-Schlüssel |
ZJZWENHCONOIDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO |
Key on ui other cas no. |
68130-52-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




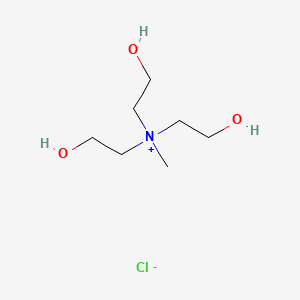
![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)

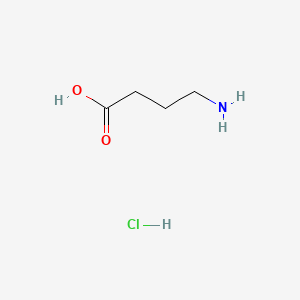

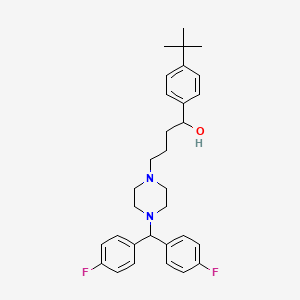
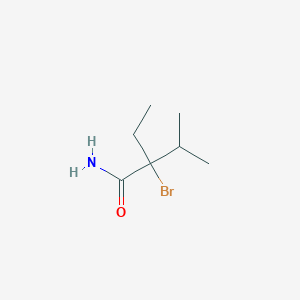
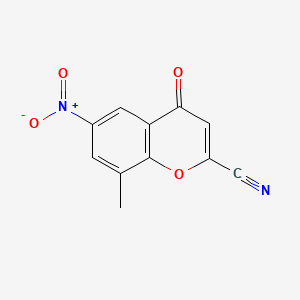
![N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617793.png)
